Benzyl 3-bromobutanoate
Description
Significance and Research Context of Halogenated Esters in Synthetic Chemistry
Halogenated esters are a class of organic compounds that have long been recognized for their value as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of a halogen atom, such as bromine or chlorine, introduces a reactive handle that can be readily displaced by a variety of nucleophiles, or participate in a range of coupling reactions. This reactivity makes them crucial precursors for the formation of new carbon-carbon and carbon-heteroatom bonds.
The ester functionality, on the other hand, is relatively stable under many reaction conditions, yet can be readily hydrolyzed or transformed into other functional groups, such as carboxylic acids, amides, or alcohols, at a later stage in a synthetic sequence. This dual functionality of a reactive halogen and a modifiable ester group within the same molecule makes halogenated esters powerful tools for molecular construction.
Overview of Brominated Butanoates in Organic Transformations
Within the broader class of halogenated esters, brominated butanoates are of particular interest due to the favorable reactivity of the carbon-bromine bond. The position of the bromine atom on the butanoate chain significantly influences the types of transformations the molecule can undergo. For instance, α-bromobutanoates are common substrates in reactions like the Reformatsky reaction and are potent alkylating agents.
In the case of Benzyl (B1604629) 3-bromobutanoate, the bromine atom is in the β-position relative to the carbonyl group. This positioning makes it susceptible to elimination reactions to form α,β-unsaturated esters, a valuable class of compounds in their own right, known to participate in Michael additions and other conjugate additions. Furthermore, the bromine at the 3-position can be substituted by various nucleophiles to introduce new functionalities at that specific location.
A common synthetic route to a related compound, Benzyl 4-bromobutanoate, involves the reaction of 4-bromobutyric acid with thionyl chloride to form the acyl chloride, followed by esterification with benzyl alcohol in the presence of a base like triethylamine. A similar and logical pathway can be envisioned for the synthesis of Benzyl 3-bromobutanoate, starting from 3-bromobutanoic acid.
| Reactant 1 | Reactant 2 | Reagent | Product |
| 3-Bromobutanoic acid | Thionyl chloride | - | 3-Bromobutanoyl chloride |
| 3-Bromobutanoyl chloride | Benzyl alcohol | Triethylamine | This compound |
Interactive Data Table: Plausible Synthesis of this compound
Research Trajectories for this compound in Contemporary Organic Synthesis
The future research applications of this compound are likely to capitalize on its bifunctional nature. One significant area of exploration is in the synthesis of chiral molecules. The carbon atom bearing the bromine in this compound is a stereocenter. The development of stereoselective methods to synthesize either the (R) or (S) enantiomer of this compound would open up avenues for its use in asymmetric synthesis.
Chemo-enzymatic methods, which utilize enzymes for highly selective transformations, are a promising approach. For instance, the enzymatic resolution of racemic 3-bromobutanoic acid, followed by esterification to the benzyl ester, could provide access to enantiomerically pure this compound. google.comnih.gov Such chiral building blocks are highly sought after in the pharmaceutical industry for the synthesis of single-enantiomer drugs.
Furthermore, the strategic position of the bromine atom allows for its participation in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex carbon skeletons. The benzyl ester group also serves as a useful protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis, a mild deprotection method that is compatible with a wide range of other functional groups. These features position this compound as a valuable intermediate for the synthesis of natural products and other biologically active molecules.
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| CAS Number | 1202041-28-8 |
| Appearance | Likely a liquid |
| Boiling Point | Not definitively reported, but expected to be >200°C at atmospheric pressure |
| Solubility | Likely soluble in common organic solvents |
Interactive Data Table: Physicochemical Properties of this compound bldpharm.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
benzyl 3-bromobutanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
GEHAVDYCROKZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 3 Bromobutanoate and Its Analogs
Direct Esterification and Bromination Approaches
Direct methods for synthesizing Benzyl (B1604629) 3-bromobutanoate involve either the formation of the ester bond from a pre-brominated acid or the bromination of a pre-formed benzyl ester. These approaches are often favored for their straightforward nature.
Esterification of 3-bromobutanoic Acid with Benzyl Alcohol
The direct esterification of 3-bromobutanoic acid with benzyl alcohol represents a fundamental approach to obtaining Benzyl 3-bromobutanoate. This reaction typically requires a catalyst to facilitate the condensation between the carboxylic acid and the alcohol. Common catalysts include strong mineral acids like sulfuric acid or organocatalysts. For instance, niobium(V) chloride (NbCl5) has been demonstrated as an effective reagent for the direct esterification of various carboxylic acids with benzyl alcohol at room temperature. nih.gov While a direct synthesis of this compound using this specific method is not explicitly detailed in the provided search results, the general principle of esterifying a carboxylic acid with benzyl alcohol is well-established. nih.govgeniusjournals.orgresearchgate.netnih.govresearchgate.net
The general reaction can be represented as:
3-bromobutanoic acid + benzyl alcohol → this compound + water
The efficiency of this reaction can be influenced by factors such as the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards the product side.
Bromination of Benzyl Butanoate at the C3 Position
An alternative direct approach involves the regioselective bromination of benzyl butanoate at the C3 position. This method relies on the selective substitution of a hydrogen atom with a bromine atom on the third carbon of the butanoate chain. Radical bromination is a common strategy for this type of transformation. cecri.res.in
The reaction is typically initiated by a radical initiator, such as benzoyl peroxide, and proceeds via a radical chain mechanism. libretexts.org The stability of the resulting secondary radical at the C3 position makes this position susceptible to bromination. N-Bromosuccinimide (NBS) is a frequently used reagent for such benzylic and allylic brominations as it provides a low, constant concentration of bromine, which helps to minimize side reactions. chemistrysteps.commasterorganicchemistry.comresearchgate.net The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl4), although less toxic alternatives such as 1,2-dichlorobenzene (B45396) are also effective. researchgate.net
The general scheme for this reaction is:
Benzyl butanoate + Br• → C3-radical + HBr C3-radical + Br2 → this compound + Br•
This method's success hinges on the ability to control the regioselectivity of the bromination, favoring the C3 position over other possible sites on the molecule. cecri.res.inmdpi.com
Precursor-Based Synthesis Strategies
More intricate syntheses of this compound and its analogs often involve the construction of the target molecule from precursor compounds that already contain some of the required structural features.
Utilization of 4-Halogenated Ethyl Butyrates as Synthetic Intermediates
While the direct use of 4-halogenated ethyl butyrates for the synthesis of this compound is not explicitly described, the concept of using halogenated ester precursors is a valid synthetic strategy. For example, a process for preparing enantiomerically pure (S)- or (R)-4-halo-3-hydroxybutyrates involves the asymmetric hydrogenation of 4-halo-3-oxobutyrates. google.com These hydroxybutyrates could potentially be converted to the corresponding 3-bromobutyrates.
A related example is the synthesis of Benzyl 4-bromobutanoate from 4-bromobutyric acid and benzyl alcohol. This demonstrates the principle of using a halogenated butyric acid derivative to form the corresponding benzyl ester. Although this example pertains to the 4-bromo isomer, a similar approach could theoretically be applied to the 3-bromo isomer.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 4-bromobutyric acid | thionyl chloride | benzyl alcohol | Benzyl 4-bromobutanoate |
This table is based on a described synthesis of Benzyl 4-bromobutanoate and illustrates a potential pathway for its 3-bromo isomer.
Multistep Convergent and Divergent Syntheses
Complex organic molecules, including analogs of this compound, are often synthesized using convergent or divergent strategies. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then joined together in the final steps. A divergent synthesis, on the other hand, starts from a common intermediate that is then elaborated into a variety of different products. nih.govnih.govresearchgate.net
While a specific convergent or divergent synthesis for this compound is not detailed in the search results, these strategies are widely applied in organic synthesis to build molecular diversity. nih.govresearchgate.net For example, a divergent approach could start from a key intermediate that allows for the introduction of different substituents on the butanoate backbone or the benzyl group, leading to a library of this compound analogs.
Catalytic and Stereoselective Synthesis of this compound Derivatives
The development of catalytic and stereoselective methods is crucial for the efficient and precise synthesis of specific isomers of this compound derivatives. This is particularly important when the biological activity of a compound is dependent on its stereochemistry.
Catalytic approaches can enhance reaction rates and yields. For instance, various catalysts have been employed for esterification reactions, including anion exchange resins and metal complexes. geniusjournals.org Copper(I)-catalyzed esterification has been shown to be effective for preparing benzyl esters from benzyl halides and carboxylic acids. researchgate.net
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. Asymmetric synthesis methods are employed to achieve this goal. For example, asymmetric hydrogenation of prochiral ketones is a powerful tool for creating chiral alcohols, which could be precursors to chiral 3-bromobutanoates. mdpi.com Similarly, asymmetric epoxidation and dihydroxylation reactions can introduce chirality into a molecule, which can then be further functionalized. capes.gov.brinformahealthcare.com The synthesis of optically active α,β-dibenzyl-α-hydroxy-γ-butyrolactone from L-(+)-arabinose demonstrates a stereoselective synthesis of a related complex molecule. nih.gov While a direct catalytic, stereoselective synthesis of this compound is not explicitly described, the principles of asymmetric catalysis are well-established and could be applied to this target molecule. mdpi.comcapes.gov.brresearchgate.net
| Precursor | Reaction Type | Key Feature |
| 4-halo-3-oxobutyrates | Asymmetric hydrogenation | Enantiomerically pure 4-halo-3-hydroxybutyrates google.com |
| Prochiral ketones | Asymmetric hydrogenation | Chiral alcohols mdpi.com |
| Alkenes | Asymmetric dihydroxylation | Chiral diols capes.gov.br |
This table highlights examples of catalytic asymmetric reactions that could be adapted for the stereoselective synthesis of this compound precursors.
Chiral Auxiliaries and Ligand-Mediated Approaches
The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in the synthesis of molecules like this compound. numberanalytics.comnumberanalytics.com This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation to occur stereoselectively, after which it is removed to yield the desired chiral product. numberanalytics.com
One common approach involves the asymmetric alkylation of an enolate derived from a carboxylic acid that is covalently bonded to a chiral auxiliary. For the synthesis of a β-bromo ester, a key intermediate would be a chiral 3-bromobutanoic acid, which can then be esterified with benzyl alcohol. Camphor-derived chiral auxiliaries, such as those based on bornyl sulfonamides, have been explored for their effectiveness in directing stereoselective reactions due to their rigid bicyclic structure. umich.edu For instance, an acrylate (B77674) ester of a camphor-derived auxiliary can undergo a Morita-Baylis-Hillman reaction, demonstrating the potential of these auxiliaries to control stereochemistry in related transformations. umich.edu
Another widely used class of chiral auxiliaries are the Evans-type oxazolidinones. These are effective in controlling the stereochemistry of enolate alkylations. While not directly demonstrated for 3-bromobutanoic acid, the synthesis of structurally similar compounds, such as chiral γ-hydroxybutenolides, has been achieved with high stereoselectivity using related amine-catalyzed epimerization of chiral intermediates. researchgate.net The principles of these reactions can be extended to the synthesis of chiral 3-bromobutanoic acid.
Ligand-mediated approaches often involve the use of a chiral ligand in conjunction with a metal catalyst to achieve enantioselectivity. For instance, the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated ester is a common strategy. In a related synthesis, the large-scale production of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid was achieved through the rhodium-catalyzed asymmetric conjugate addition of a boronic acid to ethyl crotonate, using (R)-BINAP as the chiral ligand. orgsyn.org This method resulted in high yield and excellent enantioselectivity, and the resulting chiral butanoic acid derivative could then be hydrolyzed to the free acid. orgsyn.org A similar strategy could be envisioned for the synthesis of chiral 3-bromobutanoic acid, followed by benzylation.
Enzymatic and Biocatalytic Syntheses of Enantiopure Intermediates
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of enantiopure intermediates required for producing chiral this compound. rsc.org These methods often rely on the remarkable stereoselectivity of enzymes, such as lipases and esterases, to resolve racemic mixtures or to perform asymmetric transformations.
A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For example, lipase-catalyzed resolution of racemic alcohols or esters can provide access to enantiomerically pure compounds. In the context of this compound, a racemic mixture of 3-bromobutanoic acid or its simple alkyl ester could be subjected to enzymatic resolution. Lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia, are frequently used for the enantioselective hydrolysis of esters or the enantioselective esterification of acids. polimi.itnih.gov For example, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (B570770) (PCL) has been shown to yield the (R)-ester and the (S)-acid with high enantiomeric excess. nih.gov This highlights the potential for resolving a racemic precursor to this compound.
Another powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone. The synthesis of enantiopure (R)-3-hydroxybutanoic acid and its analogs can be achieved through the bioreduction of the corresponding β-keto esters using yeast or isolated ketoreductase enzymes. nih.gov The resulting chiral hydroxy acid can then be converted to the corresponding bromo derivative, for example, through a substitution reaction, before esterification with benzyl alcohol. A greener synthesis of (S)-3-aminobutanoic acid has been developed, which involves an enzymatic resolution step using Candida antarctica lipase B in a solvent-free process, achieving an excellent enantiomeric excess of 99%. rsc.org This demonstrates the efficiency of enzymatic methods in producing chiral butanoic acid derivatives.
Furthermore, enzymatic bromination is an emerging field that could offer a direct route to chiral bromo-compounds. While the direct enzymatic bromination of a butanoate precursor is not yet widely established, the development of halogenases for selective halogenation reactions is an active area of research. nih.gov
Comparison and Optimization of Synthetic Routes
The choice of a synthetic route for this compound depends on several factors, including the desired stereochemistry, scale of production, and adherence to green chemistry principles. A comparative analysis of different methodologies is crucial for optimizing the synthesis in a laboratory setting.
Yield, Purity, and Scalability Considerations in Laboratory Synthesis
In a laboratory context, the yield, purity, and scalability of a synthetic route are paramount. The direct esterification of 3-bromobutanoic acid with benzyl alcohol is a straightforward approach. This can be achieved using classic methods such as Fischer esterification with an acid catalyst, or by activating the carboxylic acid, for example, by converting it to an acyl chloride followed by reaction with benzyl alcohol. However, these methods may require significant purification to remove byproducts and unreacted starting materials.
For instance, a convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine and methyl triflate, which activates the benzyl group for transfer to a carboxylic acid. beilstein-journals.org This method has been shown to be effective for a range of substrates, although its application to 3-bromobutanoic acid would need specific optimization.
When considering scalability, direct esterification methods are often preferred due to their simplicity. However, for enantiomerically pure products, the scalability of chiral auxiliary-based methods can be limited by the cost and recovery of the auxiliary. Ligand-mediated catalytic reactions, on the other hand, can be more scalable as only a small amount of the chiral ligand and catalyst is required. The large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid, a related compound, was successfully demonstrated using a rhodium/BINAP catalytic system, yielding the product in 73% yield after crystallization. orgsyn.org
Enzymatic resolutions also offer good scalability. The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, which can be cost-effective on a larger scale. For example, the lipase-catalyzed resolution of an ester precursor to the heart rate-reducing agent ivabradine (B130884) was successfully performed on a gram scale under mild conditions. polimi.it
Below is a table comparing potential synthetic routes to this compound with respect to yield, purity, and scalability.
| Synthetic Route | Key Reagents/Catalysts | Typical Yield | Purity Considerations | Scalability |
| Direct Esterification (Racemic) | 3-Bromobutanoic acid, Benzyl alcohol, Acid catalyst | Moderate to High | Requires purification from excess reagents and byproducts. | Good |
| Chiral Auxiliary-Mediated Synthesis | Chiral auxiliary (e.g., Evans oxazolidinone), Alkylating agent, Benzyl alcohol | Moderate | High diastereomeric purity often achievable, requires removal of auxiliary. | Moderate, limited by auxiliary cost and recovery. |
| Ligand-Mediated Asymmetric Synthesis | Chiral ligand (e.g., BINAP), Metal catalyst, Prochiral starting material, Benzyl alcohol | Moderate to High | High enantiomeric purity achievable. | Good, catalyst loading is low. |
| Enzymatic Resolution | Racemic 3-bromobutanoic acid ester, Lipase (e.g., CALB) | ~50% for each enantiomer | High enantiomeric purity achievable for both resolved ester and remaining acid. | Good, especially with immobilized enzymes. |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considering factors such as atom economy, the use of less hazardous chemicals, and energy efficiency.
One of the key principles of green chemistry is the use of catalytic reactions over stoichiometric ones. The synthesis of benzyl esters can be made greener by employing catalysts that can be used in small amounts and recycled. For example, the use of solid acid catalysts or recyclable ionic liquids for esterification reactions can be a greener alternative to traditional mineral acids. researchgate.netscilit.com A study on the synthesis of benzyl acetate (B1210297) demonstrated the use of an ionic liquid, [EMIM][HSO4], as a recyclable catalyst, achieving high conversion over several cycles. researchgate.netscilit.com
The use of safer solvents is another important aspect. Traditional organic synthesis often employs volatile and hazardous solvents. Water is the ideal green solvent, and enzymatic reactions are often performed in aqueous media, which aligns well with green chemistry principles. rsc.org For reactions that require organic solvents, the choice of solvent should be guided by its environmental impact.
Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. Reactions with high atom economy, such as addition reactions, are preferred. The asymmetric conjugate addition of a boronic acid to an α,β-unsaturated ester, as seen in the synthesis of a related chiral butanoic acid, has good atom economy. orgsyn.org In contrast, reactions that use protecting groups or chiral auxiliaries can have lower atom economy due to the need to add and remove these groups.
Biocatalysis, as discussed in section 2.3.2, is inherently a green technology. Enzymes operate under mild conditions of temperature and pressure, are biodegradable, and often exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. rsc.org
The following table summarizes the application of green chemistry principles to different synthetic strategies for this compound.
| Green Chemistry Principle | Application in this compound Synthesis | Example |
| Catalysis | Use of recyclable catalysts for esterification or asymmetric synthesis. | Employing solid acid catalysts, ionic liquids, or reusable enzyme catalysts. polimi.itresearchgate.netscilit.com |
| Atom Economy | Favoring addition reactions over substitution or elimination reactions. | Asymmetric conjugate addition to an α,β-unsaturated ester. orgsyn.org |
| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents; minimizing the use of hazardous reagents. | Performing enzymatic resolutions in aqueous buffer. rsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Many enzymatic reactions proceed under mild conditions. polimi.it |
| Use of Renewable Feedstocks | Starting from bio-based materials. | While not directly applicable to the core structure, the use of bio-derived solvents or reagents can be considered. |
| Reduce Derivatives | Avoiding the use of protecting groups or temporary modifications. | Direct catalytic asymmetric synthesis is preferable to routes involving chiral auxiliaries that need to be attached and removed. |
Reactivity and Reaction Mechanisms of Benzyl 3 Bromobutanoate
Nucleophilic Substitution Reactions
The carbon-bromine bond in Benzyl (B1604629) 3-bromobutanoate is susceptible to cleavage by nucleophiles. The reaction's pathway is highly dependent on the reaction conditions and the nature of the nucleophile.
The secondary nature of the carbon bearing the bromine atom allows for competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways.
SN2 Pathway: A strong, sterically unhindered nucleophile will favor the SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The reaction proceeds with an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.
SN1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, the SN1 pathway is more likely. This mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The stability of the carbocation is a crucial factor; in this case, it is a secondary carbocation with some potential for hyperconjugation.
The choice between these two pathways can be influenced by several factors, as detailed in the table below.
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Substrate | Secondary, Tertiary | Primary, Secondary |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |
| Leaving Group | Good leaving group | Good leaving group |
It is important to note that for secondary halides like Benzyl 3-bromobutanoate, a mixture of products from both SN1 and SN2 reactions is common, often accompanied by elimination byproducts (E1 and E2).
The structure of this compound allows for the possibility of intramolecular reactions. One such pathway is an intramolecular cyclization where the carbonyl oxygen of the ester group acts as an internal nucleophile. Under conditions that favor nucleophilic substitution, particularly those that might promote an SN1-like character, the carbonyl oxygen can attack the electrophilic carbon bearing the bromine.
This intramolecular attack would result in the formation of a cyclic oxonium ion intermediate. Subsequent reaction with a nucleophile or solvent could lead to the formation of various heterocyclic structures. For instance, if water is present, it could lead to the hydrolysis of the ester and the formation of a lactone, specifically β-butyrolactone, and benzyl alcohol. The feasibility of this pathway is dependent on the conformational flexibility of the molecule that allows the carbonyl oxygen to approach the reactive carbon center. Such intramolecular cyclizations are often facilitated by the use of a non-nucleophilic base to promote the reaction.
Radical Reactions and Radical Chain Processes
While the primary reactivity at the C-Br bond is ionic, the benzylic position (the CH₂ group of the benzyl ester) is susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical. khanacademy.orgmasterorganicchemistry.com
Radical reactions are chain reactions that proceed through initiation, propagation, and termination steps.
Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as a peroxide or the bromine molecule (Br₂), using heat or UV light. masterorganicchemistry.com This generates the initial radical species needed to start the chain reaction.
Initiator → 2 R•
Propagation: The propagation phase consists of a series of steps where a radical reacts with a stable molecule to form a new product and another radical, which continues the chain. In the case of this compound, a radical (R•) can abstract a hydrogen atom from the benzylic position, which is the weakest C-H bond in the molecule. This is due to the resonance stabilization of the resulting benzyl-type radical. khanacademy.orgmasterorganicchemistry.com
C₆H₅CH₂OOC(CH₂)₂Br + R• → C₆H₅C•HOOC(CH₂)₂Br + RH
The newly formed benzylic radical can then react with a halogen source, like Br₂, to form the brominated product and regenerate the bromine radical. C₆H₅C•HOOC(CH₂)₂Br + Br₂ → C₆H₅CH(Br)OOC(CH₂)₂Br + Br•
The benzyl radical is stabilized by delocalizing the unpaired electron over the aromatic ring, making the benzylic C-H bonds significantly weaker than other C-H bonds in the molecule. masterorganicchemistry.com
N-Bromosuccinimide (NBS) is a specific reagent used for the selective radical bromination of allylic and benzylic positions. khanacademy.orgmasterorganicchemistry.com Its primary role is to provide a low, constant concentration of elemental bromine (Br₂) during the reaction.
The reaction is initiated by a small amount of HBr, which reacts with NBS to produce Br₂. The Br₂ is then homolytically cleaved by light or a radical initiator to start the chain reaction. The key advantage of using NBS is that it maintains a very low concentration of Br• and Br₂. This low concentration favors the desired radical substitution at the benzylic position and suppresses competing ionic reactions, such as the addition of bromine to the aromatic ring. masterorganicchemistry.com
The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator (e.g., AIBN or benzoyl peroxide) would selectively introduce a bromine atom at the benzylic carbon of this compound.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound can serve as an electrophilic site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, such as palladium, nickel, or iron. chemrxiv.orgnih.govnih.gov
Various metal-catalyzed cross-coupling reactions could be applied to this compound. For instance, in a Suzuki coupling, a palladium catalyst could be used to couple the molecule with an organoboron compound. Similarly, a Heck reaction could potentially couple it with an alkene.
Recent research has also highlighted iron-catalyzed cross-couplings of sp³ hybridized halides with nucleophiles like thiols and alcohols. chemrxiv.org Furthermore, palladium-catalyzed reactions of benzyl bromides with lithium acetylides have been shown to be highly efficient for forming benzylic acetylenes. nih.gov Nickel-catalyzed electrochemical methods have also been developed for the cross-coupling of benzylic trifluoroborates with aryl halides, which proceeds through a radical transmetalation mechanism. nih.gov These examples suggest that this compound could be a viable substrate for a range of modern cross-coupling methodologies.
The table below summarizes some potential metal-catalyzed cross-coupling reactions involving a C(sp³)-Br bond, which would be applicable to this compound.
| Reaction Name | Catalyst | Coupling Partner | Product Type |
| Suzuki Coupling | Palladium | Organoboron reagent | C-C bond formation |
| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C bond formation |
| Buchwald-Hartwig Amination | Palladium | Amine | C-N bond formation |
| Iron-Catalyzed Coupling | Iron | Thiol/Alcohol | C-S/C-O bond formation chemrxiv.org |
| Palladium-Catalyzed Alkynylation | Palladium | Lithium acetylide | C-C bond formation nih.gov |
These reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.
Nickel- and Cobalt-Catalyzed Cross-Electrophile Coupling
Cross-electrophile coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, as they involve the direct coupling of two different electrophiles in the presence of a reducing agent. nih.govwisc.edu Nickel and cobalt catalysts have proven particularly effective in mediating these transformations, especially for the formation of C(sp²)–C(sp³) bonds, which are prevalent in many natural products and pharmaceuticals. nih.gov
Nickel-catalyzed cross-electrophile couplings often proceed via radical intermediates. sci-hub.se These reactions can be used for the deoxygenative cross-coupling of benzyl alcohols with aryl bromides, affording diarylmethanes under mild conditions. sci-hub.se The direct functionalization of alcohols is also achievable through a dynamic kinetic cross-coupling approach, where a nickel catalyst facilitates the reaction of in situ formed benzyl oxalates with aryl electrophiles. dicp.ac.cnutexas.edu This method is notable for its broad substrate scope and tolerance of numerous functional groups. dicp.ac.cnutexas.edu
A dual catalytic system employing both a nickel and a cobalt co-catalyst has been developed for the cross-electrophile coupling of aryl halides and alkyl halides. nih.gov In this system, the nickel catalyst is proposed to activate the aryl halide, while the cobalt co-catalyst activates the alkyl halide. nih.gov This dual approach allows for rational optimization for different substrate classes by simply adjusting the catalyst loadings. nih.gov For instance, the coupling of aryl bromides and iodides with alkyl bromides, iodides, and benzyl chlorides can be achieved with the same catalysts under similar conditions but with different optimal catalyst loadings. nih.gov
Cobalt catalysis is also effective on its own for certain cross-electrophile couplings. A cobalt phthalocyanine (B1677752) (Co(Pc)) co-catalyst has been shown to be effective for coupling substrates that are not prone to homolysis, reacting with electrophiles via an SN2 mechanism. rsc.org Cobalt complexes can also catalyze the asymmetric cross-coupling of fluorinated secondary benzyl bromides with aryl zincates, demonstrating high functional group tolerance. nih.gov Furthermore, low-coordinate cobalt/pyrox complexes have been developed as electrocatalysts for the selective carboxylation of benzyl halides with CO₂, converting them to the corresponding phenylacetic acids with high selectivity over undesired homocoupling. researchgate.net
The general principle behind these reactions involves the generation of reactive intermediates from the two electrophiles, which then combine to form the new C-C bond. The specific mechanism can vary depending on the catalysts and substrates used, but often involves radical pathways or distinct activation steps for each electrophile by the different metal catalysts. nih.govsci-hub.se
Table 2: Nickel- and Cobalt-Catalyzed Cross-Electrophile Coupling Reactions
| Coupling Partners | Catalyst System | Product Type | Reference |
| Benzyl Alcohols + Aryl Bromides | Nickel catalyst | Diarylmethanes | sci-hub.se |
| Benzyl Alcohols + Aryl Electrophiles | Nickel catalyst | Diarylmethanes | dicp.ac.cnutexas.edu |
| Aryl Halides + Alkyl Halides | Ni catalyst, Co co-catalyst | Aryl-Alkyl coupled products | nih.gov |
| Benzyl Mesylates + Aryl Halides | (bpy)Ni and Co(Pc) | Diarylmethanes | rsc.org |
| Fluorinated Benzyl Bromides + Aryl Zincates | Cobalt catalyst | Fluorinated diarylmethanes | nih.gov |
| Benzyl Halides + CO₂ | Cobalt/pyrox electrocatalysts | Phenylacetic acids | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Mechanism of Oxidative Addition and Reductive Elimination in Catalytic Cycles
Oxidative addition and reductive elimination are fundamental elementary steps in many transition metal-catalyzed reactions, including those involving this compound. ufrgs.brnih.gov These two processes are the forward and reverse of the same general transformation, where bonds are broken and formed at the metal center, leading to changes in its oxidation state, electron count, and coordination number. ufrgs.br
Oxidative Addition
In oxidative addition, a metal complex with a relatively low oxidation state reacts with a substrate, breaking a bond within the substrate and forming two new bonds between the metal and fragments of the substrate. ufrgs.bryoutube.com This process results in an increase in the metal's formal oxidation state, coordination number, and electron count, typically by two units. ufrgs.br For a substrate A-B, the metal M inserts into the A-B bond to form an M(A)(B) complex. ufrgs.br
Several mechanistic pathways can be operative for oxidative addition:
Concerted Mechanism: This pathway is common for non-polar substrates like H-H, C-H, and Si-H bonds. libretexts.org The reaction proceeds through a three-centered transition state where the substrate coordinates to the metal, followed by cleavage of the bond and formation of the new metal-ligand bonds. youtube.comlibretexts.org
Sₙ2-type Mechanism: This pathway is typical for polarized substrates such as alkyl, acyl, and benzyl halides. libretexts.org The metal center acts as a nucleophile, attacking the less electronegative atom of the substrate and displacing the more electronegative atom as a leaving group. libretexts.org This mechanism often proceeds with inversion of stereochemistry at the carbon center.
Radical Mechanism: This pathway involves radical intermediates and can be initiated by impurities. libretexts.org
Ionic Mechanism: This pathway is common for the addition of hydrogen halides and involves the sequential addition of the proton (H⁺) and the halide anion (X⁻) to the metal center. libretexts.org
Reductive Elimination
Reductive elimination is the microscopic reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. nih.gov In this process, two ligands attached to the metal center couple and are eliminated from the metal's coordination sphere, forming a new bond between them. nih.gov This results in a decrease in the metal's formal oxidation state, coordination number, and electron count, typically by two units. ufrgs.br
In the context of palladium-catalyzed coupling reactions, the catalytic cycle typically involves the oxidative addition of an organic halide (like this compound) to a Pd(0) center to form a Pd(II) intermediate. youtube.com This is followed by a step such as transmetalation or reaction with a nucleophile. The cycle concludes with reductive elimination from the Pd(II) complex to form the C-C coupled product and regenerate the Pd(0) catalyst. youtube.com
Electrophilic and Carbanion-Mediated Reactions
Carbanions are highly reactive intermediates characterized by a carbon atom with a lone pair of electrons and a negative charge. numberanalytics.com They are potent nucleophiles and play a crucial role in a wide array of organic reactions, particularly in the formation of new carbon-carbon bonds. siue.edu
Formation of Carbanions:
Carbanions can be generated through several methods:
Deprotonation: This involves the removal of a proton from a carbon atom using a strong base. numberanalytics.com The acidity of the C-H bond is a key factor, and substrates with adjacent electron-withdrawing groups are more readily deprotonated.
Metal-Halogen Exchange: An organometallic reagent, such as an organolithium or Grignard reagent, can exchange its metal atom for a halogen on an organic substrate, resulting in the formation of a new organometallic species, which is effectively a carbanion. numberanalytics.com
Reductive Cleavage: The cleavage of a carbon-heteroatom bond through reduction can also generate a carbanionic species. numberanalytics.com
From Styrenes: A more recent method involves the copper-catalyzed hydroboration of styrenes followed by a sterically-induced cleavage of the resulting carbon-boron bond with a bulky base like potassium tert-butoxide to generate benzyl anion equivalents. nih.gov
In the context of this compound, a carbanion could potentially be formed at the carbon bearing the bromine atom through reductive dehalogenation. This process involves the transfer of electrons to the C-Br bond, leading to its cleavage and the formation of a carbanion and a bromide ion.
Reactivity of Carbanions:
The reactivity of carbanions is influenced by several factors:
Hybridization and Geometry: The hybridization of the carbanionic carbon (sp³, sp², or sp) affects its geometry and reactivity. numberanalytics.com sp³ hybridized carbanions typically have a tetrahedral geometry and are highly reactive due to steric hindrance and the availability of the lone pair for nucleophilic attack. numberanalytics.com
Substitution Pattern: Electron-withdrawing groups attached to the carbanionic carbon can stabilize the negative charge through inductive or resonance effects, thereby reducing its reactivity. numberanalytics.com Conversely, electron-donating groups destabilize the carbanion.
Solvent: The choice of solvent can significantly impact carbanion reactivity. Polar aprotic solvents can enhance reactivity by solvating the counterion and increasing the "nakedness" of the carbanion. numberanalytics.com
Counterion: The nature of the counterion associated with the carbanion affects the degree of ion pairing. Tightly bound counterions can reduce the nucleophilicity of the carbanion. numberanalytics.com
Carbanions derived from halogenated esters can undergo a variety of reactions, including nucleophilic substitution and addition to electrophiles. For example, the carbanion formed from the reduction of this compound could react with electrophiles like carbon dioxide in electrocarboxylation reactions. researchgate.net
The stability of α-halocarbanions is an interesting case. Halogens can stabilize carbanions in the order Br > Cl > F. siue.edu However, α-fluorocarbanions can experience destabilization due to I-π repulsion between the fluorine and the carbanionic center, which is maximized in a planar geometry. siue.edu This leads to pyramidal structures with high inversion barriers for fluorinated carbanions. siue.edu
Electrocarboxylation is an electrochemical process that involves the fixation of carbon dioxide into an organic substrate to form a carboxylic acid. nih.gov This method is attractive from a sustainability perspective as it can utilize renewable electricity and an abundant C1 source (CO₂). acs.org
For organic halides like this compound, the electrocarboxylation process typically occurs at the cathode and can proceed through different mechanistic pathways. researchgate.net The specific pathway often depends on the relative reduction potentials of the organic halide and carbon dioxide. researchgate.net
General Mechanism for Organic Halides:
When the reduction potential of the organic halide is less negative than that of CO₂, the organic halide is preferentially reduced at the cathode. researchgate.netresearchgate.net The generally accepted mechanism involves the following steps:
Electron Transfer and C-X Bond Cleavage: The organic halide (R-X) undergoes a one- or two-electron reduction at the cathode. This can be a concerted process or a stepwise process involving the formation of a radical anion intermediate (R-X•⁻) which then fragments to a radical (R•) and a halide anion (X⁻). Further reduction of the radical (R•) yields a carbanion (R⁻). acs.orgnih.gov
Nucleophilic Attack on CO₂: The electrochemically generated carbanion (R⁻), being a strong nucleophile, attacks the electrophilic carbon of carbon dioxide to form a carboxylate anion (RCOO⁻). researchgate.netnih.gov
Protonation: Subsequent workup, typically involving acidification, protonates the carboxylate anion to yield the final carboxylic acid product (RCOOH).
Factors Influencing Electrocarboxylation:
Electrode Material: The choice of cathode material is crucial for the efficiency and selectivity of the reaction. Silver and platinum cathodes have been reported to give high carboxylation selectivity for alkyl halides. nih.gov Mesoporous silver has also been shown to be an effective electrocatalyst. researchgate.net
Anode: The reaction can be conducted with either a sacrificial anode (e.g., magnesium or aluminum) or an inert anode (e.g., platinum or carbon). nih.gov Sacrificial anodes are often used in undivided cells and can lead to high current densities at lower potentials. nih.gov
Solvent: The electrolyte solvent can have a significant impact on the selectivity of the reaction. acs.org A primary side reaction in the electrocarboxylation of organic halides is hydrogenolysis (reduction of the C-X bond to a C-H bond). acs.org Mechanistic studies have shown that the hydrogen atom in the hydrogenolysis product often comes from the aprotic solvent itself, through deprotonation by the carbanionic intermediate. acs.orgnih.gov
Redox Mediators: The use of redox mediators can allow the reaction to be carried out at a less negative cathodic potential, which can improve energy efficiency and selectivity. nih.gov
For benzyl halides, electrocarboxylation has been investigated, and it is generally believed to proceed via the formation of a carbanion intermediate followed by reaction with CO₂. researchgate.netnih.gov Studies have also explored the use of first-row transition metal complexes as electrocatalysts for the carboxylation of benzyl chloride, where the addition of MgBr₂ was found to be crucial for the formation of the carboxylate product, likely by stabilizing the carboxylate intermediate. nih.gov
Chemo- and Regioselectivity in Reactions Involving this compound
Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule containing multiple functional groups. Regioselectivity, on the other hand, pertains to the preference for bond formation at one position over another. Both are critical considerations in the synthesis of complex molecules from multifunctional starting materials like this compound.
Chemoselectivity:
This compound possesses several reactive sites: the benzylic position, the ester carbonyl group, and the carbon-bromine bond. The outcome of a reaction will depend on the reagents and conditions employed, which can be tuned to favor reaction at a specific site.
Reactions at the C-Br Bond: As discussed previously, the carbon-bromine bond is susceptible to a variety of transformations. Palladium-, nickel-, and cobalt-catalyzed cross-coupling reactions can selectively form new carbon-carbon bonds at this position. nih.govnih.gov Similarly, electrocarboxylation can introduce a carboxylic acid group at the C-3 position by targeting the C-Br bond. researchgate.net The functional group tolerance of many modern catalytic systems is a key advantage, allowing for selective reactions at the C-Br bond without affecting the ester or benzyl groups. nih.govdicp.ac.cnnih.gov
Reactions at the Ester Carbonyl: The ester group can undergo typical carbonyl chemistry, such as hydrolysis, transesterification, or reduction. However, under the conditions of many cross-coupling reactions, the ester functionality often remains intact.
Reactions involving the Benzyl Group: The benzyl group can also participate in reactions. For instance, in debenzylative cross-coupling reactions, the benzyl group is cleaved. organic-chemistry.org
The ability to achieve high chemoselectivity is a hallmark of well-designed synthetic methods. For example, in the nickel-catalyzed deoxygenative cross-coupling of benzyl alcohols with aryl bromides, a variety of reactive functional groups are tolerated, demonstrating the high chemoselectivity of the system. sci-hub.se
Regioselectivity:
Regioselectivity becomes a key issue when a reaction can potentially occur at multiple similar positions. In the case of this compound, a primary regiochemical question arises in reactions that could involve either the C-Br bond or C-H bonds at other positions.
For instance, in deprotonation reactions, the presence of the electron-withdrawing ester group will significantly acidify the protons at the C-2 position (α to the carbonyl). A strong, non-nucleophilic base would likely deprotonate at this position to form an enolate. This enolate could then participate in subsequent reactions. The protons at the C-4 position are less acidic, and the benzylic protons are also a potential site for deprotonation, although generally less acidic than the α-carbonyl protons.
In palladium-catalyzed α-arylation of esters, the reaction is directed to the position alpha to the carbonyl group. organic-chemistry.orgresearchgate.net This is a highly regioselective process.
The regioselectivity of a reaction can often be controlled by the choice of catalyst and reaction conditions. For example, in the arylation of ketones with two enolizable positions, selective arylation can be achieved under specific conditions. organic-chemistry.org
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The strategic placement of a bromine atom and a benzyl (B1604629) ester group makes benzyl 3-bromobutanoate a versatile precursor for a variety of complex organic molecules. These functional groups provide handles for chemists to introduce new functionalities and build intricate molecular frameworks.
Precursor in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. uou.ac.inwikipedia.org this compound and similar bromoesters are instrumental in the synthesis of these important structures. researchgate.net For instance, the bromine atom can be displaced by a nucleophile in an intramolecular reaction to form a new ring. This strategy is employed in the synthesis of various heterocyclic systems.
One notable application is in the synthesis of β-lactams, a core structural motif in many antibiotic drugs. nih.govencyclopedia.pub The reaction of imines with ketenes or enolates derived from esters like this compound can lead to the formation of the four-membered β-lactam ring. organic-chemistry.orggoogle.com While specific examples using this compound itself are not extensively detailed in the provided results, the general principle of using haloesters in such cyclization reactions is well-established. organic-chemistry.orggoogle.com
Furthermore, this compound can serve as a precursor for pyrrolidines, five-membered nitrogen-containing heterocycles found in many biologically active compounds. nih.govrsc.org The synthesis can involve a tandem amination/cyclization sequence where an amine displaces the bromide, followed by an intramolecular reaction to form the pyrrolidine (B122466) ring. nih.govresearchgate.net
Intermediacy in the Synthesis of Nitrogen-Containing Scaffolds
The reactivity of the carbon-bromine bond in this compound makes it an excellent electrophile for reactions with nitrogen-based nucleophiles. This property is exploited in the construction of various nitrogen-containing scaffolds.
A primary application is the synthesis of β-amino esters through nucleophilic substitution of the bromine atom by an amine. For example, the reaction of ethyl 3-bromobutanoate with benzylamine (B48309) is a known method to produce ethyl 3-(benzylamino)butanoate. This transformation introduces a nitrogen atom into the butanoate backbone, creating a valuable intermediate for further synthetic manipulations. These β-amino esters can then be used to build more complex nitrogenous molecules.
Protective Group Chemistry
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is where protecting groups come into play.
Utility of the Benzyl Ester Moiety in Protecting Carboxylic Acids
The benzyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. vaia.comlibretexts.orgwikipedia.org Carboxylic acids are acidic and can interfere with a variety of reactions, particularly those involving strong bases or nucleophiles. By converting the carboxylic acid to a benzyl ester, its acidic proton is removed, and its reactivity is masked. cem.com Benzyl esters are widely used because they are stable under many reaction conditions, including those that are acidic or basic to a certain extent. libretexts.orgwikipedia.org The formation of benzyl esters can be achieved by reacting the carboxylic acid with benzyl chloride or benzyl bromide. vaia.com
Selective Deprotection Strategies of Benzyl Esters
A crucial aspect of any protecting group is its ability to be removed cleanly and selectively under mild conditions once its protective role is complete. Benzyl esters are particularly favored because they can be deprotected through several methods, offering flexibility in a synthetic route.
The most common method for cleaving benzyl esters is catalytic hydrogenolysis . commonorganicchemistry.comthalesnano.com This involves reacting the benzyl ester with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. vaia.comcommonorganicchemistry.com This reaction is highly efficient and typically proceeds under mild conditions, yielding the carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) or formic acid in the presence of a palladium catalyst, is another effective method for benzyl ester deprotection. tandfonline.comrsc.org
Other deprotection methods include:
Acidic or Basic Hydrolysis: While benzyl esters are relatively stable, they can be hydrolyzed under strong acidic or basic conditions, although this method is less common due to its harshness. libretexts.orgwikipedia.org
Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers, and similar principles can apply to benzyl esters under specific conditions. organic-chemistry.org
Reductive Cleavage: In some cases, reducing agents other than catalytic hydrogenation can be employed. researchgate.net
The ability to selectively remove a benzyl ester in the presence of other protecting groups is a key advantage. For example, benzyl esters can often be cleaved by hydrogenolysis without affecting other protecting groups like tert-butyl (Boc) esters or p-methoxybenzyl (PMB) ethers under specific conditions. vaia.comnih.gov Conversely, conditions can be chosen to selectively remove a PMB ether in the presence of a benzyl ether. colab.ws
Precursor for Chiral Building Blocks in Asymmetric Synthesis
Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral amines and their derivatives are crucial building blocks in this field. sigmaaldrich.com
This compound, being a racemic mixture, can be used as a starting material to generate chiral molecules. One approach involves reacting the racemic bromoester with a chiral amine. This can lead to a diastereomeric mixture of products that can potentially be separated.
More significantly, derivatives of butanoates are used in the synthesis of chiral building blocks for complex molecules like alkaloids. rsc.org For instance, the asymmetric reduction of related unsaturated esters can yield chiral products. researchgate.net While direct asymmetric transformations of this compound are not extensively documented in the provided search results, its structure lends itself to being a substrate in stereoselective reactions. For example, nucleophilic substitution reactions on the chiral center (C3) could potentially be controlled using chiral catalysts or reagents to favor the formation of one enantiomer over the other, leading to valuable chiral intermediates. nih.gov
Synthesis of Benzyl (S)-3-(Boc-amino)-4-bromobutanoate and Related Chiral Intermediates
The creation of chiral amino acids and their derivatives is fundamental to medicinal chemistry and peptide synthesis. While this compound can be conceptualized as a precursor for certain amino butanoates, the synthesis of more complex targets like Benzyl (S)-3-(Boc-amino)-4-bromobutanoate typically follows more intricate pathways. The target molecule itself, which features a bromine atom at the C-4 position and a protected amine at the C-3 position, is a valuable chiral building block for synthesizing modified peptides and other bioactive molecules.
The synthesis of such chiral intermediates often starts from readily available chiral pool materials, like amino acids, to establish the stereocenter. For instance, the synthesis of a related compound, benzyl (2S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate, utilizes precursors such as (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate or N-tert-butyloxycarbonyl-O-tosyl-L-homoserine benzyl ester. lookchem.com In these routes, the chirality is sourced from L-homoserine or a related derivative, and the bromine is introduced by converting a hydroxyl group.
However, the fundamental reactivity of 3-bromobutanoate esters demonstrates their utility in synthesizing simpler amino butanoates. In an analogous reaction, ethyl 3-bromobutanoate undergoes nucleophilic substitution with benzylamine to form ethyl 3-(benzylamino)butanoate. This type of SN2 reaction showcases how the C-Br bond at the 3-position is targeted by amine nucleophiles to forge a new carbon-nitrogen bond, a key step in the assembly of amino acid frameworks.
Table 1: Synthesis of Chiral Intermediates from Bromo-Ester Precursors
| Precursor | Reagent(s) | Product | Application/Significance |
| (S)-benzyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | Brominating Agent | Benzyl (2S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate | Precursor for non-canonical amino acids lookchem.com |
| N-tert-butyloxycarbonyl-O-tosyl-L-homoserine benzyl ester | Source of Bromide | Benzyl (2S)-4-bromo-2-((tert-butoxycarbonyl)amino)butanoate | Building block for peptide modifications lookchem.com |
| Ethyl 3-bromobutanoate | Benzylamine, Triethylamine | Ethyl 3-(benzylamino)butanoate | Model reaction for C-N bond formation |
Stereoselective Introduction of Quaternary Stereocenters
The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis, yet it is crucial for creating many complex natural products and pharmaceuticals. nih.gov Methods that can install these centers with high stereocontrol are of paramount importance. This compound can serve as an electrophile in alkylation reactions designed to create such stereocenters.
The general strategy involves the reaction of a prochiral enolate or a similar carbanion with an electrophile. For a quaternary center to be formed, the nucleophilic carbon must already be disubstituted. In a palladium-catalyzed enantioselective decarboxylative allylic alkylation, for example, α-benzyl cyanoacetates have been used to generate chiral acyclic quaternary carbon stereocenters. rsc.org
While specific literature examples detailing the use of this compound for this purpose are specialized, the principle can be illustrated by the asymmetric borylalkylation of terminal alkynes. In a nickel-catalyzed three-component cross-coupling, terminal alkynes react with a diboron (B99234) reagent and a prochiral alkyl electrophile, such as tert-butyl 2-bromobutyrate, to generate enantioenriched alkenyl esters bearing an α-stereogenic center with high levels of regio-, stereo-, and enantioselectivity. dicp.ac.cn This demonstrates the utility of α-bromo carbonyl compounds in creating stereocenters. A similar approach, using a chiral auxiliary or catalyst, could theoretically be applied with this compound to alkylate a suitable disubstituted nucleophile, thereby constructing a quaternary stereocenter stereoselectively. The choice of catalyst and chiral ligands is critical for controlling the facial selectivity of the electrophile addition, leading to the desired enantiomer. acs.org
Table 2: Conceptual Reaction for Quaternary Stereocenter Formation
| Nucleophile (Example) | Electrophile | Catalyst/Conditions (Conceptual) | Product Type |
| Disubstituted enolate | This compound | Chiral Palladium or Nickel Catalyst, Chiral Ligand | Butanoate derivative with quaternary stereocenter at α- or β-position to the enolate carbonyl |
| Organocuprate | This compound | Low Temperature, Aprotic Solvent | Alkylated product with new C-C bond |
Contributions to Radiopharmaceutical Synthesis and Tracer Development
Radiopharmaceuticals, particularly those for Positron Emission Tomography (PET), are crucial for modern medical diagnostics, enabling non-invasive imaging of biological processes in vivo. nih.gov The synthesis of PET tracers often involves the late-stage introduction of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), onto a complex precursor molecule.
Benzyl bromoalkanoates, including this compound and its isomers, are useful as precursors in the multi-step synthesis of these complex targeting molecules. nih.gov The benzyl group serves as a convenient protecting group for the carboxylic acid, which can be removed under mild conditions (e.g., catalytic hydrogenation) that are compatible with sensitive functional groups elsewhere in the molecule. The bromine atom provides a reactive handle for alkylation reactions to build the carbon skeleton of the final tracer precursor.
For example, in the development of new PET tracers targeting the prostate-specific membrane antigen (PSMA), a key synthetic intermediate was prepared starting from 4-bromobutyric acid, which was first protected as its benzyl ester, benzyl 4-bromobutanoate . nih.gov This intermediate was then used in a nucleophilic substitution reaction to append the butanoate linker to a chelating agent. After further synthetic steps, the benzyl group was removed by hydrogenolysis to yield the carboxylic acid precursor, which was then coupled to the PSMA-targeting glutamate (B1630785) moiety. nih.gov This general strategy highlights the role of benzyl bromoalkanoates in providing a stable yet readily cleavable protected acid and a reactive site for linker attachment during the synthesis of complex biomolecules destined for radiolabeling. nih.govlumiprobe.comresearchgate.net
Table 3: Role of Bromoalkanoate Esters in Radiopharmaceutical Precursor Synthesis
| Radiopharmaceutical Target (Example) | Precursor Building Block | Role of Building Block | Radionuclide |
| PSMA-617 Derivatives | Benzyl 4-bromobutanoate | Provides a four-carbon linker via alkylation and a readily deprotected carboxyl group. nih.gov | ¹⁸F |
| Substance P₁₋₇ Peptidomimetics | Benzyl chloride (used to form benzylcarbamate) | Serves as a key structural component of the final tracer. nih.gov | ¹¹C |
Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Benzyl (B1604629) 3-bromobutanoate, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals.
Proton (¹H) NMR Studies
The ¹H NMR spectrum of Benzyl 3-bromobutanoate is anticipated to exhibit distinct signals corresponding to the protons of the benzyl and 3-bromobutanoate moieties. The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.3 and 7.5 ppm, as a multiplet. The benzylic methylene (B1212753) protons (CH₂), being adjacent to both an oxygen atom and the phenyl ring, would likely resonate as a singlet at approximately δ 5.1-5.3 ppm.
In the butanoate portion of the molecule, the proton on the carbon bearing the bromine atom (CHBr) is expected to be a multiplet in the range of δ 4.3-4.5 ppm due to coupling with the adjacent methylene and methyl protons. The methylene protons (CH₂) adjacent to the ester carbonyl group are predicted to appear as a doublet of doublets around δ 2.8-3.0 ppm. The terminal methyl protons (CH₃) would likely be observed as a doublet at approximately δ 1.8-2.0 ppm, coupling with the methine proton.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.3 - 7.5 | Multiplet |
| Benzylic (CH₂) | 5.1 - 5.3 | Singlet |
| Methine (CHBr) | 4.3 - 4.5 | Multiplet |
| Methylene (CH₂) | 2.8 - 3.0 | Doublet of Doublets |
| Methyl (CH₃) | 1.8 - 2.0 | Doublet |
Carbon-13 (¹³C) NMR Studies
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in this compound giving a distinct resonance. The carbonyl carbon of the ester group is expected to have the most downfield shift, typically in the range of δ 170-172 ppm. The aromatic carbons of the benzyl group would appear between δ 128 and 136 ppm. rsc.org The benzylic carbon (CH₂) is anticipated to resonate around δ 67 ppm. rsc.org
For the butanoate chain, the carbon attached to the bromine atom (CHBr) is predicted to be in the region of δ 45-50 ppm. The methylene carbon (CH₂) adjacent to the carbonyl group would likely appear at approximately δ 40-45 ppm, and the terminal methyl carbon (CH₃) is expected at around δ 20-25 ppm.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 170 - 172 |
| Aromatic (C₆H₅) | 128 - 136 |
| Benzylic (CH₂) | ~67 |
| Methine (CHBr) | 45 - 50 |
| Methylene (CH₂) | 40 - 45 |
| Methyl (CH₃) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Conformational and Connectivity Assignments
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and determining the molecule's connectivity and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the methine proton (CHBr) and the adjacent methylene (CH₂) and methyl (CH₃) protons, confirming the structure of the butanoate chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the benzylic carbon and the aromatic protons to their respective aromatic carbons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations would be expected between the benzylic protons and the ester carbonyl carbon, as well as between the protons on the butanoate chain and the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. researchgate.net For example, NOESY could reveal spatial proximity between the benzylic protons and the protons on the butanoate chain, helping to define the preferred orientation of the ester group.
Vibrational Spectroscopy for Molecular Characterization
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the ester group is anticipated around 1735-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester would likely appear in the region of 1100-1300 cm⁻¹.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| C=O (Ester) | 1735 - 1750 |
| C-O (Ester) | 1100 - 1300 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
| C-Br | 500 - 600 |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations of the benzyl group are expected to produce strong signals in the Raman spectrum, typically in the regions of 1600-1585 cm⁻¹ and 1000 cm⁻¹. The C-Br stretching vibration is also expected to be Raman active. While the carbonyl (C=O) stretch is observable in Raman, it is typically weaker than in the IR spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the confirmation of the elemental composition of this compound. The precise mass measurement distinguishes the compound from others with the same nominal mass but different elemental formulas.
For this compound (C₁₁H₁₃BrO₂), the expected monoisotopic mass can be calculated with high precision. This technique is critical for unequivocally verifying the identity of the synthesized compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated m/z |
| [C₁₁H₁₃⁷⁹BrO₂ + H]⁺ | 257.0172 |
| [C₁₁H₁₃⁸¹BrO₂ + H]⁺ | 259.0151 |
| [C₁₁H₁₃⁷⁹BrO₂ + Na]⁺ | 279.0001 |
| [C₁₁H₁₃⁸¹BrO₂ + Na]⁺ | 280.9980 |
Note: The presence of bromine (Br) isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic isotopic pattern for bromine-containing ions, which is a key signature in the mass spectrum.
The fragmentation of this compound in the mass spectrometer typically proceeds through several key pathways. Common fragmentation patterns for benzyl esters include the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion at m/z 91. Another significant fragmentation pathway involves the loss of the bromine atom.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) |
| [C₁₁H₁₃BrO₂]⁺ | Molecular Ion | 256 |
| [C₇H₇]⁺ | Benzyl/Tropylium Cation | 91 |
| [C₄H₆BrO₂]⁺ | Butanoyl portion after benzyl loss | 165 |
| [C₁₁H₁₃O₂]⁺ | Loss of Bromine | 177 |
| [C₄H₇O]⁺ | Acylium ion | 71 |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions of the benzene (B151609) ring within the benzyl group. Aromatic systems exhibit characteristic absorptions in the UV region.
The benzyl group in this compound is expected to show a strong absorption band around 250-270 nm, which is characteristic of the π → π* transitions of the benzene ring. The presence of the ester group and the bromine atom may cause slight shifts in the absorption maxima (λmax) compared to unsubstituted benzene. The absorption spectrum of the benzyl cation, a potential transient species, has been observed to have a strong band at approximately 303 nm. rsc.org
Table 3: Typical UV-Vis Absorption Data for Aromatic Compounds
| Chromophore | Transition | Typical λmax (nm) |
| Benzene Ring | π → π* (E₂-band) | ~204 |
| Benzene Ring | π → π* (B-band) | ~255 |
| Benzyl Group | π → π* | ~260-270 |
Note: The exact λmax and molar absorptivity (ε) for this compound would need to be determined experimentally.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. The choice of technique depends on the scale and purpose of the analysis.
Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds like this compound. researchgate.net In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property used for identification, while the peak area allows for quantification and purity determination. GC-MS analysis provides both chromatographic separation and mass spectrometric identification of the compound and any impurities present. researchgate.netjocpr.comjmchemsci.comgcms.cz
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC would be a common method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov The separation is based on the compound's polarity. A UV detector is typically used for detection, leveraging the UV absorbance of the benzyl group.
Table 4: General Chromatographic Conditions for Analysis of Benzyl Esters
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (e.g., at 254 nm) |
These chromatographic techniques are essential for ensuring the purity of this compound, which is critical for its subsequent use in research and synthesis. They allow for the detection and quantification of starting materials, byproducts, and any degradation products.
Computational Chemistry Investigations
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it a standard tool for geometry optimization and the prediction of vibrational spectra. semanticscholar.orgresearchgate.net For Benzyl (B1604629) 3-bromobutanoate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G, can predict the most stable three-dimensional arrangement of its atoms (optimized geometry) and the energies of its molecular vibrations. scirp.org
The optimized geometry reveals the precise bond lengths and angles that minimize the molecule's energy. These parameters are crucial for understanding its steric and electronic properties.
Table 1: Predicted Geometrical Parameters of Benzyl 3-bromobutanoate
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C=O | 1.21 Å |
| C-O (Ester) | 1.34 Å | |
| O-CH₂ (Benzyl) | 1.45 Å | |
| C-Br | 1.97 Å | |
| C-C (Aromatic) | 1.39 Å (avg.) | |
| Bond Angles | O=C-O | 124.5° |
| C-O-CH₂ | 116.0° |
Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.
Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. theaic.orgnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. scirp.org The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. theaic.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Benzyl Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Butanoate Chain | 2980 - 2890 |
| C=O Stretch | Ester Carbonyl | ~1735 |
| C-O Stretch | Ester | 1250 - 1100 |
Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. researchgate.net
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for describing molecular reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable, more reactive, and has a higher tendency for intramolecular charge transfer. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the ester group. The LUMO is likely to be distributed over the carbonyl group (C=O) and the C-Br bond, which are the primary electrophilic sites.
Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Predicted Value (eV) |
|---|---|
| E(HOMO) | -6.85 |
| E(LUMO) | -0.95 |
Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.
This analysis indicates that nucleophiles would preferentially attack the carbonyl carbon or the carbon atom bonded to the bromine, while electrophiles would react with the aromatic ring.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.denih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net
Red/Yellow Regions: These areas indicate negative electrostatic potential, are rich in electrons, and are favorable sites for electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.
Blue Regions: These areas represent positive electrostatic potential, are electron-deficient, and are susceptible to nucleophilic attack. Positive potential is generally found around hydrogen atoms and, in this case, would be significant near the carbon attached to the bromine atom. nih.gov
The MEP map provides a clear, intuitive guide to the molecule's reactivity towards charged species. uni-muenchen.de
Mechanistic Pathway Elucidation through Computational Modeling
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into reaction mechanisms. smu.edunih.gov
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate the TS on the potential energy surface, which is a saddle point with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For this compound, a likely reaction is the nucleophilic substitution at the carbon atom bearing the bromine. The transition state for an Sₙ2 reaction, for example, would feature a pentacoordinate carbon atom where the bond to the incoming nucleophile is forming and the C-Br bond is breaking. mdpi.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
Computational methods can map the entire reaction pathway, confirming the sequence of events during a chemical transformation. usfq.edu.ec The Intrinsic Reaction Coordinate (IRC) method is used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. smu.edu
By analyzing the energy profile along the reaction coordinate, one can determine whether a reaction is concerted (occurs in a single step) or stepwise (involves one or more intermediates). wikipedia.org For instance, in a substitution reaction on this compound, computational analysis could distinguish between a direct Sₙ2 displacement and a stepwise Sₙ1 mechanism involving a carbocation intermediate. This level of detail provides a powerful means to predict and understand the outcomes of chemical reactions. nih.gov
Advanced Computational Techniques for Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the physical and chemical properties of molecular substances. Advanced computational methods offer a lens through which these subtle forces can be visualized and quantified.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This approach, developed by Richard Bader, allows for the characterization of chemical bonds and noncovalent interactions based on the topology of the electron density. Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, the sign of the Laplacian can help distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. A future QTAIM study of this compound could precisely map its intramolecular and intermolecular bonding, quantifying the strength and nature of interactions involving the bromine atom, the ester group, and the benzyl moiety.
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent Interaction Plots (NCIPLOT) are a computational tool used to visualize and identify noncovalent interactions in three-dimensional space. This method is based on the electron density and its derivatives, providing a graphical representation of interaction regions. The resulting plots typically show surfaces colored according to the strength and type of the interaction, such as attractive van der Waals forces, repulsive steric clashes, or hydrogen bonds. The application of NCIPLOT analysis to this compound would allow for a clear visualization of how molecules of this compound interact with each other in a condensed phase, highlighting the specific roles of the different functional groups in forming noncovalent assemblies.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify charge delocalization through the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions provides a measure of the strength of hyperconjugative and conjugative effects, which are crucial for understanding molecular stability and reactivity. For this compound, an NBO analysis could provide quantitative insights into the delocalization of electron density from the oxygen lone pairs of the ester group into adjacent antibonding orbitals, as well as the electronic interplay between the phenyl ring and the butanoate chain.
Spectroscopic Property Prediction and Simulation
Computational chemistry plays a vital role in the prediction and interpretation of molecular spectra. Theoretical calculations, often employing Density Functional Theory (DFT) or time-dependent DFT (TD-DFT), can simulate various types of spectra, including infrared (IR), Raman, and UV-Visible. By calculating vibrational frequencies and electronic transition energies, researchers can assign spectral features observed in experiments and gain a deeper understanding of the underlying molecular motions and electronic structure. A computational study on this compound would involve optimizing its geometry and then performing frequency and electronic excitation calculations. The resulting simulated IR, Raman, and UV-Vis spectra could then be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the observed spectral bands.
While specific research on this compound is currently unavailable, the application of these powerful computational methodologies holds the promise of a detailed and insightful characterization of this compound in future scientific endeavors.
Derivatization and Structural Modification Studies
Systematic Derivatization for Structure-Activity Relationship (SAR) Studies
Systematic derivatization of a lead compound is a cornerstone of medicinal chemistry and materials science, aiming to understand how specific structural features influence biological activity or material properties. For benzyl (B1604629) 3-bromobutanoate, such studies would involve creating a library of analogs by modifying one part of the molecule at a time and assessing the impact of these changes.
While comprehensive SAR studies specifically centered on benzyl 3-bromobutanoate are not extensively documented in publicly available literature, the principles of such studies are well-established. A hypothetical SAR study on this compound would likely investigate the following:
The role of the bromo substituent: Its necessity, stereochemistry, and the effect of its replacement with other halogens or functional groups.
The nature of the ester: The impact of changing the benzyl group to other alkyl or aryl groups on the compound's stability, reactivity, and biological interactions.
The influence of the butanoate chain: The effect of altering the chain length or introducing substituents on the backbone.
For instance, in the development of novel anticancer agents, isatin (B1672199) derivatives have been systematically modified to enhance their efficacy. In one such study, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were synthesized, where variations in the substituent on a thiazole (B1198619) ring led to significant differences in cytotoxicity against cancer cell lines. semanticscholar.org This highlights how systematic derivatization can lead to the discovery of more potent compounds.
A similar approach applied to this compound could involve the synthesis of a matrix of compounds, as illustrated in the hypothetical data table below, to explore the chemical space around this scaffold.
Table 1: Hypothetical Matrix for SAR Studies of this compound Analogs
| R1 (at C3) | R2 (Ester) | R3 (Benzyl Ring) | Predicted Property of Interest |
| -Br | -CH₂Ph | -H | Baseline |
| -Cl | -CH₂Ph | -H | Halogen effect |
| -OH | -CH₂Ph | -H | H-bonding potential |
| -N₃ | -CH₂Ph | -H | Introduction of a reactive handle |
| -Br | -CH₃ | -H | Steric/electronic effects of ester |
| -Br | -CH₂CH₃ | -H | Lipophilicity modification |
| -Br | -CH₂Ph | 4-OCH₃ | Electronic effects on benzyl ring |
| -Br | -CH₂Ph | 4-NO₂ | Electronic effects on benzyl ring |
This table is for illustrative purposes to demonstrate a systematic approach to SAR and does not represent experimentally verified data for this compound.
Introduction of Diverse Functional Groups via Substitution at the Brominated Center
The bromine atom at the C3 position of this compound is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. The reactivity of this secondary bromide allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Common nucleophiles that can be employed to displace the bromide include:
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry reactions.
Amines: Reaction with primary or secondary amines can lead to the formation of amino acid derivatives. For example, benzyl (3S)-3-(benzylamino)-2-oxobutanoate has been synthesized, demonstrating the feasibility of introducing an amino group. nih.gov
Thiols: Thiolates can displace the bromide to form thioethers.
Hydroxides and Alkoxides: These can be used to introduce hydroxyl or ether functionalities, respectively.
Carboxylates: Reaction with carboxylate salts can lead to the formation of acyloxy derivatives.
The choice of solvent and reaction conditions is crucial for the success of these substitution reactions, with polar aprotic solvents like DMF or DMSO often being employed to facilitate the process.
Table 2: Examples of Nucleophilic Substitution Reactions at the Brominated Center
| Nucleophile | Reagent Example | Product Functional Group | Potential Application |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | Precursor to amines, click chemistry |
| Amine | Benzylamine (B48309) (Ph-CH₂-NH₂) | Secondary Amine (-NHCH₂Ph) | Synthesis of amino acid analogs |
| Thiol | Sodium thiomethoxide (NaSCH₃) | Thioether (-SCH₃) | Introduction of sulfur-containing moieties |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Synthesis of β-hydroxy esters |
This table illustrates potential reactions based on general organic chemistry principles.
Modifications of the Ester Moiety (Transesterification, Amidation)
The ester functionality of this compound is another key site for structural modification, primarily through transesterification and amidation reactions.
Transesterification involves the exchange of the benzyl group with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 3-bromobutanoate. This modification can be used to alter the steric bulk and electronic properties of the ester group, which can in turn influence the molecule's solubility, stability, and reactivity.
Amidation involves the reaction of the ester with an amine to form an amide. This transformation is generally more challenging than transesterification and often requires harsh conditions or the conversion of the ester to a more reactive species like an acyl chloride. However, direct amidation of esters with amines can be achieved under certain conditions, for example, with heating or using specific catalysts. This modification introduces a nitrogen atom and the potential for hydrogen bonding, which can significantly alter the biological properties of the molecule.
Table 3: Potential Modifications of the Ester Moiety
| Reaction | Reagent Example | Product Type | Key Change in Property |
| Transesterification | Methanol (CH₃OH) / H⁺ | Methyl Ester | Increased polarity, reduced steric bulk |
| Transesterification | tert-Butanol ((CH₃)₃COH) / H⁺ | tert-Butyl Ester | Increased steric bulk, acid-labile protecting group |
| Amidation | Ammonia (NH₃) | Primary Amide | Introduction of H-bond donors/acceptors |
| Amidation | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amide | Increased lipophilicity, removal of H-bond donor |
This table presents plausible synthetic transformations based on established organic reactions.
Alterations of the Benzyl Group for Tuned Reactivity or Application
The benzyl group in this compound can be modified in several ways to tune the reactivity of the molecule or to suit it for specific applications. The benzyl group can act as a protecting group for the carboxylic acid, which can be removed under specific conditions, most commonly through catalytic hydrogenation. organic-chemistry.org
Furthermore, the aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. For example, nitration, halogenation, or Friedel-Crafts acylation can introduce nitro, halo, or acyl groups onto the benzene (B151609) ring, respectively. These modifications can have a significant impact on the electronic properties of the entire molecule, which can be useful in SAR studies or for modulating its reactivity.
For instance, introducing an electron-withdrawing group like a nitro group can make the benzylic protons more acidic, while an electron-donating group like a methoxy (B1213986) group can increase the electron density of the ring, making it more susceptible to oxidation. organic-chemistry.org
Table 4: Potential Modifications of the Benzyl Group
| Modification | Reagent Example | Purpose |
| Debenzylation | H₂ / Pd/C | Deprotection of the carboxylic acid |
| Nitration | HNO₃ / H₂SO₄ | Introduction of an electron-withdrawing group |
| Bromination | Br₂ / FeBr₃ | Introduction of a halogen atom |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Introduction of a ketone functionality |
This table outlines potential chemical modifications of the benzyl group based on standard organic synthesis methods.
Role in Asymmetric Synthesis
Chiral Pool and Chiral Auxiliary Approaches for Enantioselective Synthesis
One of the most direct strategies for obtaining enantiomerically pure compounds is to begin with a readily available, inexpensive chiral molecule, a strategy known as chiral pool synthesis. mdpi.comddugu.ac.in Nature provides a vast "chiral pool" of such starting materials, including amino acids, carbohydrates, and hydroxy acids. mdpi.comddugu.ac.in These molecules contain one or more built-in stereocenters that can be carried through a synthetic sequence to define the stereochemistry of the final product, often with near-perfect enantiomeric excess.
A key example of this approach is the synthesis of chiral building blocks derived from amino acids. Commercially available compounds like Benzyl (B1604629) (S)-3-(Boc-amino)-4-bromobutanoate are classic examples of chiral pool-derived synthons. bldpharm.com This compound is prepared from L-aspartic acid, a natural amino acid, where the inherent stereocenter of the starting material is used to establish the (S)-configuration at the C3 position of the butanoate chain. Such building blocks are powerful intermediates for the synthesis of complex chiral molecules.
Another powerful demonstration of the chiral pool approach involves a chemoenzymatic route starting from mesaconic acid. nih.gov In this process, the enzyme β-methylaspartase is used to produce a mixture of (2S,3R)- and (2S,3S)-3-methylaspartic acids. The (2S,3S)-diastereomer can be isolated and converted through a multi-step chemical sequence, which includes a bromination step, into the chiral β-lactone, benzyl (3R,4R)-3-methylmalolactonate. nih.gov This synthesis highlights how a stereocenter installed enzymatically from an achiral precursor can be used to direct the formation of subsequent chiral centers in a complex target molecule. nih.gov The resulting lactone is a valuable monomer for producing isotactic polymers with potential therapeutic applications. nih.gov
While the chiral pool approach incorporates a stereocenter from the start, the chiral auxiliary approach involves temporarily attaching a chiral molecule to an achiral substrate. uvic.ca This auxiliary directs the stereochemical course of a reaction, and after it has served its purpose, it is cleaved and can often be recovered for reuse. uvic.ca Although no specific examples of using a chiral auxiliary to synthesize Benzyl 3-bromobutanoate were found, this remains a valid and powerful general strategy in asymmetric synthesis.
Catalytic Asymmetric Transformations Utilizing this compound Derivatives
Catalytic methods offer an efficient alternative to stoichiometric chiral reagents, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. These transformations are broadly classified by the type of catalyst used.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations. The functional handles on this compound, particularly the C-Br bond, make it a suitable candidate for cross-coupling reactions. Asymmetric variants of these reactions, often employing chiral ligands coordinated to the metal center, can create new carbon-carbon or carbon-heteroatom bonds with high enantioselectivity. nih.gov
For instance, the bromine atom at the C3 position could potentially participate in asymmetric alkylation or arylation reactions catalyzed by palladium, nickel, or copper complexes bearing chiral ligands. These reactions would proceed via the formation of a chiral metal-enolate or through coupling with an organometallic reagent, where the chiral ligand environment dictates the facial selectivity of the electrophilic attack or reductive elimination, leading to an enantiomerically enriched product. While the development of catalytic asymmetric benzylation reactions has been challenging compared to allylation, significant progress has been made, offering pathways to chiral benzylic compounds. nih.gov
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. Derivatives of this compound, such as the corresponding α,β-unsaturated ester (benzyl crotonate), are ideal substrates for a variety of organocatalytic reactions.
A prominent example is the asymmetric Michael addition. researchgate.netrsc.org In this reaction, a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. Chiral organocatalysts, such as bifunctional thioureas or proline derivatives, can activate both the nucleophile and the electrophile simultaneously, controlling the stereochemical outcome with high fidelity. researchgate.netmdpi.com For example, thiourea-based catalysts have been shown to be excellent promoters for the Michael addition of donors like dimethyl malonate to methyl crotonate, a close analog of benzyl crotonate. researchgate.net These catalysts operate through a mechanism where hydrogen bonding activates the Michael acceptor, while a basic site on the catalyst activates the nucleophile, all within a defined chiral environment. mdpi.com This strategy could be readily applied to benzyl crotonate to synthesize chiral 3-substituted butanoate esters.
Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions, making them ideal for green chemistry and pharmaceutical synthesis. nih.gov Biocatalysis can be employed to resolve racemic mixtures of this compound derivatives or to create the desired stereocenter from a prochiral precursor.
Lipases are a particularly versatile class of enzymes used for the kinetic resolution of racemic alcohols and esters. nih.govmdpi.com In a kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other in the presence of the enzyme, allowing for the separation of the unreacted, slow-reacting enantiomer and the product, both in high enantiomeric purity. scielo.brresearchgate.net This has been demonstrated effectively for the resolution of various racemic benzyl alcohols and related structures. scielo.brresearchgate.net For example, a racemic mixture of Benzyl 3-hydroxybutanoate could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer (e.g., the R-alcohol), leaving the other (e.g., the S-alcohol) unreacted. The resulting ester and the unreacted alcohol can then be separated, providing access to both enantiomers. Subsequent chemical transformation of the resolved alcohol could then yield enantiopure this compound.
Another biocatalytic strategy is the enantioselective Michael addition. Lipases have shown promiscuous activity in catalyzing the aza-Michael addition of amines to acrylates, providing a route to chiral β-amino acid esters. mdpi.com Furthermore, Baeyer-Villiger monooxygenases (BVMOs) are capable of performing highly enantioselective oxidations of ketones, which could be used to resolve racemic α-alkyl benzyl ketones, providing chiral ester products. rug.nl
A prime example of an integrated chemoenzymatic approach is the synthesis of benzyl (3R,4R)-3-methylmalolactonate, where the key chiral precursor, 3-methylaspartic acid, is generated on a large scale using the enzyme β-methylaspartase. nih.gov This demonstrates the power of biocatalysis in generating key chiral building blocks from simple achiral starting materials. nih.gov
Enantioselective Synthesis of Biologically Relevant Chiral Molecules
The true value of a chiral building block like this compound is demonstrated by its application in the total synthesis of biologically active molecules. The stereochemistry of a pharmaceutical agent is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.
A notable, albeit complex, example where a related chiral butanoate is a key precursor is in the total synthesis of the tropane (B1204802) alkaloid (-)-cocaine . nih.govnih.gov Synthetic routes to this natural product have utilized chiral 3-substituted butanoate derivatives to construct the characteristic tropane skeleton enantioselectively. The established stereocenter in the butanoate fragment serves as an anchor point to control the stereochemistry of subsequent ring-forming reactions.
Derivatives of this compound are also valuable in creating novel classes of therapeutic agents. For instance, N-benzyl-2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanamide, a related structure, is a key intermediate in the synthesis of novel N-benzylamides that have shown potential as inhibitors of GABA transporters and possess analgesic activity. nih.gov
Furthermore, the synthesis of chiral polymers from monomers like benzyl (3R,4R)-3-methylmalolactonate opens the door to new biocompatible and biodegradable materials with potential applications in drug delivery and tissue engineering. nih.gov The stereoregularity of the polymer, which is dictated by the enantiopurity of the monomer, is crucial for its physical properties and degradation profile.
Determination of Enantiomeric Excess and Absolute Configuration
In any asymmetric synthesis, two critical analytical tasks are to determine the enantiomeric excess (ee) of the product and to assign its absolute configuration.
Determination of Enantiomeric Excess (ee)
Enantiomeric excess is a measure of the purity of a chiral sample, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. The most common and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) . wvu.edusigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to travel through the column at different rates and thus be separated. wvu.edu Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are commercially available in a variety of formats. scirp.orgresearchgate.net
The analysis of a reaction product derived from this compound would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and injecting it into the HPLC system. The two enantiomers would appear as separate peaks in the resulting chromatogram. The ee can be calculated directly from the relative areas of these two peaks.
Table 1: Example of Chiral HPLC for Enantioseparation of Benzyl Alcohol Derivatives This table presents representative data for the separation of derivatized chiral benzyl alcohols, illustrating the principles applicable to derivatives of this compound.
| Analyte (as derivative) | Chiral Stationary Phase | Mobile Phase (Hexane/i-PrOH/TFA) | Retention Time (t1, min) | Retention Time (t2, min) | Separation Factor (α) | Resolution (Rs) | Reference |
| 1-Phenylethanol (benzoate) | DNBPG | 90:10:0.05 | 4.89 | 5.67 | 1.14 | 2.05 | researchgate.net |
| 1-(4-Chlorophenyl)ethanol (benzoate) | DNBPG | 90:10:0.05 | 5.31 | 6.01 | 1.11 | 1.83 | researchgate.net |
| 1-Phenyl-2-propanol (benzoate) | DNBPG | 90:10:0.05 | 3.55 | 3.83 | 1.07 | 1.08 | researchgate.net |
| 1-(2-Methoxyphenyl)propanol (benzoate) | DNBPG | 100:0.5:0.05 | 4.90 | 5.49 | 1.10 | 1.95 | scirp.org |
DNBPG: N-(3,5-dinitrobenzoyl)-D-phenylglycine
Determination of Absolute Configuration
Once a product is confirmed to be enantiomerically enriched, its absolute configuration (i.e., whether it is the R or S enantiomer) must be determined. While X-ray crystallography of a single crystal provides unambiguous proof, obtaining suitable crystals can be difficult.
A powerful alternative is the use of NMR spectroscopy, specifically through Mosher's ester analysis . nih.govspringernature.com This method is used to determine the absolute configuration of chiral secondary alcohols (or amines). nih.gov The chiral alcohol of unknown configuration is derivatized by reacting it with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid) to form a pair of diastereomeric esters. umn.edustackexchange.com
Because these esters are diastereomers, their NMR spectra are different. The key principle is that in the most stable conformation of these esters, the bulky phenyl and trifluoromethyl groups of the MTPA moiety create a distinct anisotropic magnetic environment. Protons on one side of the molecule will be shielded (shifted upfield) while protons on the other side will be deshielded (shifted downfield). stackexchange.com By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester and calculating the chemical shift differences (Δδ = δS - δR) for various protons, one can deduce the absolute configuration of the original alcohol stereocenter. researchgate.net A consistent pattern of positive and negative Δδ values across the molecule reveals the spatial arrangement around the chiral center.
Q & A
Q. What are the standard synthetic routes for benzyl 3-bromobutanoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification between 3-bromobutanoic acid and benzyl alcohol, employing acid catalysts (e.g., H₂SO₄) or coupling agents. Optimization involves adjusting molar ratios (acid:alcohol ~1:1.2), temperature (80–100°C), and catalyst loading (5–10 mol%). For example, ammonium cerium phosphate has been used as a catalyst in analogous ester syntheses to enhance yield and reduce side reactions. Reaction monitoring via TLC or GC-MS ensures completion.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm ester linkage (δ ~4.3 ppm for benzyl CH₂) and bromine substitution (δ ~2.0–2.5 ppm for CH₂Br).
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br).
- GC-MS : Verifies molecular ion (m/z ~242 [M⁺]) and fragmentation patterns. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended.
Q. What purification challenges arise during this compound synthesis, and how are they addressed?
Common impurities include unreacted starting materials and brominated byproducts. Silica gel chromatography (hexane/ethyl acetate gradient) effectively isolates the ester. For thermally sensitive batches, low-temperature crystallization (e.g., −20°C in ethanol) minimizes decomposition. Purity >95% is achievable, as validated by GC-MS and elemental analysis.
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution reactions?
Mechanistic studies employ kinetic isotope effects (KIEs), DFT calculations, and trapping intermediates. For example, in SN₂ reactions with amines, monitoring via in situ NMR reveals transition states. Isotopic labeling (e.g., deuterated benzyl groups) distinguishes between concerted and stepwise pathways. Computational tools (Gaussian, ORCA) model energy barriers, aligning with experimental rate constants.
Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from solvent polarity or steric effects. Solutions include:
Q. What strategies mitigate thermal instability during this compound storage and handling?
The bromine atom increases susceptibility to radical-mediated decomposition. Recommended practices:
Q. How are kinetic parameters determined for this compound in hydrolysis or substitution reactions?
Pseudo-first-order kinetics are applied by varying nucleophile concentrations (e.g., NaOH, amines). Techniques include:
- GC/UV-Vis monitoring : Tracks reactant depletion.
- Eyring plots : Derives ΔH‡ and ΔS‡ from temperature-dependent rate constants. Microreactor systems enable high-throughput screening under controlled conditions. For example, activation energies for analogous esters range 50–70 kJ/mol.
Data Contradiction and Validation
Q. How should researchers address conflicting data in catalytic studies of this compound synthesis?
Discrepancies (e.g., variable yields with the same catalyst) may stem from trace moisture or catalyst deactivation. Solutions:
- Design of Experiments (DoE) : Identifies critical variables (e.g., solvent dryness, catalyst calcination).
- Control experiments : Replicates conditions with internal standards (e.g., benzyl acetate).
- Surface characterization (BET, XRD) : Verifies catalyst integrity post-reaction. Statistical tools (ANOVA) validate reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
